molecular formula C19H13ClN4O B2821954 2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide CAS No. 863020-21-7

2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide

Cat. No.: B2821954
CAS No.: 863020-21-7
M. Wt: 348.79
InChI Key: ABZGVSQBYXCLKU-UHFFFAOYSA-N
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Description

2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzamide moiety linked to an imidazo[1,2-a]pyrimidine ring system, which is further substituted with a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the Groebke-Blackburn-Bienaymé reaction, which is a multicomponent reaction that efficiently constructs the imidazo[1,2-a]pyrimidine core . The reaction conditions often involve the use of catalysts such as dibenziodolium triflate and solvents like toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyrimidine derivatives .

Scientific Research Applications

2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Another class of compounds with similar structural features and biological activities.

    Imidazo[1,2-a]pyrimidine derivatives: Various derivatives with different substituents that exhibit diverse biological activities.

Uniqueness

2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is unique due to its specific substitution pattern, which can confer distinct biological properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

2-chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O/c20-16-8-2-1-7-15(16)18(25)22-14-6-3-5-13(11-14)17-12-24-10-4-9-21-19(24)23-17/h1-12H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZGVSQBYXCLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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